
2-(3-Ethoxyphenyl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethoxyphenyl)ethanimidamide is an organic compound with the molecular formula C10H14N2O It is a derivative of ethanimidamide, where the phenyl ring is substituted with an ethoxy group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyphenyl)ethanimidamide typically involves the reaction of 3-ethoxyaniline with ethyl chloroformate to form an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Ethoxyphenyl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Ethoxybenzaldehyde or 3-ethoxybenzoic acid.
Reduction: 2-(3-Ethoxyphenyl)ethanamine.
Substitution: Various substituted ethanimidamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Ethoxyphenyl)ethanimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Ethoxyphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and the imidamide moiety play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Methoxyphenyl)ethanimidamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-(3-Chlorophenyl)ethanimidamide: Contains a chlorine atom instead of an ethoxy group.
2-(3-Nitrophenyl)ethanimidamide: Features a nitro group in place of the ethoxy group.
Uniqueness
2-(3-Ethoxyphenyl)ethanimidamide is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially useful in applications where specific electronic or steric properties are required.
Propiedades
Número CAS |
885957-33-5 |
|---|---|
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-(3-ethoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C10H14N2O/c1-2-13-9-5-3-4-8(6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H3,11,12) |
Clave InChI |
ILPQCODZEJJZON-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)CC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


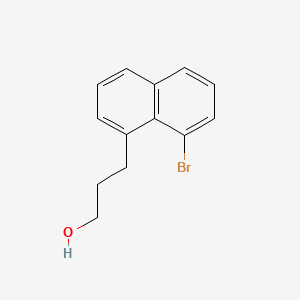
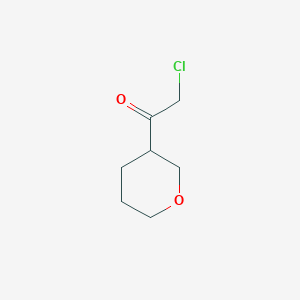
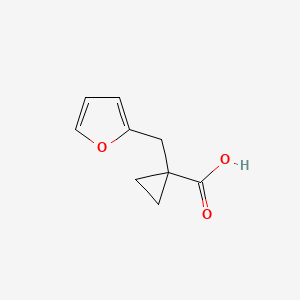
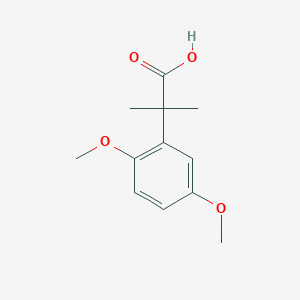

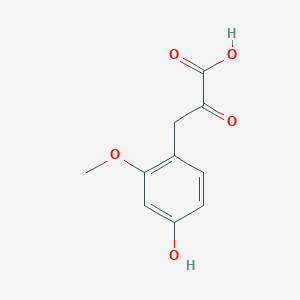

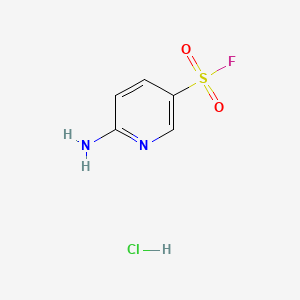


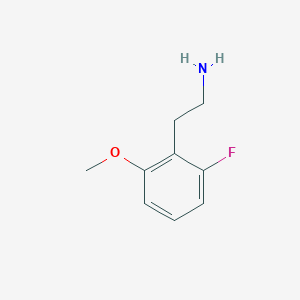

![4-(4-chlorophenyl)-2-[(pyrrolidin-3-yl)methyl]-2H-1,2,3-triazolehydrochloride](/img/structure/B13600297.png)

